molecular formula C11H8N2O5 B8811685 3-Acetamido-6-nitrochromen-2-one CAS No. 787-63-3

3-Acetamido-6-nitrochromen-2-one

Cat. No. B8811685
Key on ui cas rn: 787-63-3
M. Wt: 248.19 g/mol
InChI Key: XFJUNGZIABENHT-UHFFFAOYSA-N
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Patent
US07700375B2

Procedure details

A dry 100-mL round bottomed flask was charged with 7.11 g (42.5 mmol) of 2-hydroxy-5-nitrobenzaldehyde. To this flask were then added N-acetylglycine (4.98 g, 42.5 mmol) and acetic anhydride (40.1 mL, 0.43 mol). In small aliquots, 1.71 g (42.5 mmol) of sodium hydride (60% dispersion in mineral oil) was added to the flask. Reactants were observed to dissolve and after 2-5 minutes, precipitation occurred. The reaction mixture was stirred for 20 h and 7.11 mL of water were added. Following the addition of 43 mL acetic acid, the mixture was cooled to 4° C. for 4 h. The resulting precipitate was filtered and washed liberally with cold glacial acetic acid. The acetic acid was then removed as an azeotrope upon addition of 250 mL toluene and rotary evaporation to dryness, three times. The final residue was dried under vacuum to give product 1 as a beige powder (6.40 g, 25.8 mmol) in a yield of 61%. mp 277-279° C. (lit: 278° C.) FTIR (KBr) (cm−1) 3350, 3050, 1710, 1680, 1600, 1500, 1420, and 1335. 1H-NMR (DMSO-d6): δ (ppm) 9.93 (s, 1H), 8.76 (s, 1H), 8.73 (d, J=2.5 Hz, 1H), 8.28 (dd, J=2.8 Hz, J=9.1 Hz, 1H), 7.60 (d, J=9.1 Hz, 1H), 2.19 (s, 3H). 13C-NMR (DMSO-d6): δ (ppm) 171.47, 157.69, 145.07, 127.11, 124.96, 124.52, 122.79, 121.52, 118.26, 25.00. HRMS expected: 249.05240; found: 249.05339. Elemental analysis for C11H8N2O5, expected: C, 53.23; H, 3.25; N, 11.27; found: C, 53.19; H, 3.34; N, 11.06.
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
40.1 mL
Type
reactant
Reaction Step Three
Quantity
1.71 g
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[C:13]([NH:16][CH2:17][C:18](O)=[O:19])(=[O:15])[CH3:14].C(OC(=O)C)(=O)C.[H-].[Na+]>>[C:13]([NH:16][C:17]1[C:18](=[O:19])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=2)(=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
7.11 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4.98 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Step Three
Name
Quantity
40.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
1.71 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To this flask were
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve and after 2-5 minutes
Duration
3.5 (± 1.5) min
CUSTOM
Type
CUSTOM
Details
precipitation
ADDITION
Type
ADDITION
Details
7.11 mL of water were added
ADDITION
Type
ADDITION
Details
the addition of 43 mL acetic acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed liberally with cold glacial acetic acid
CUSTOM
Type
CUSTOM
Details
The acetic acid was then removed as an azeotrope upon addition of 250 mL toluene and rotary evaporation to dryness, three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The final residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.8 mmol
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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